2-O-β-D-Galactopyranosyl-D-glucopyranose
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Overview
Description
2-O-β-D-Galactopyranosyl-D-glucopyranose is a disaccharide composed of galactose and glucose. . This compound plays a crucial role in the diet of infants and is widely used in the food industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-β-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic transglycosylation reactions. For instance, β-galactosidase catalyzes the transfer of a galactose moiety from lactose to glucose, forming the disaccharide . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrially, this compound is produced from whey, a by-product of cheese manufacturing. The process involves the concentration and crystallization of lactose from whey, followed by purification steps to obtain high-purity lactose .
Chemical Reactions Analysis
Types of Reactions
2-O-β-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: Lactose can be hydrolyzed into its constituent monosaccharides, glucose, and galactose, by the enzyme lactase.
Reduction: Lactose can be reduced to lactitol, a sugar alcohol used as a low-calorie sweetener.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at an optimal pH of around 6.0 and temperature of 37°C.
Oxidation: Chemical oxidation using bromine water or enzymatic oxidation using glucose oxidase.
Reduction: Catalytic hydrogenation using a metal catalyst such as nickel under high pressure.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Scientific Research Applications
2-O-β-D-Galactopyranosyl-D-glucopyranose has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-O-β-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme lactase in the small intestine. This hydrolysis releases glucose and galactose, which are then absorbed into the bloodstream . In the colon, undigested lactose can be fermented by gut bacteria, producing short-chain fatty acids and gases .
Comparison with Similar Compounds
Similar Compounds
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a laxative.
Lactosucrose: A trisaccharide formed from lactose and sucrose, used as a prebiotic.
Epilactose: An epimer of lactose, studied for its prebiotic properties.
Uniqueness
2-O-β-D-Galactopyranosyl-D-glucopyranose is unique due to its natural occurrence in milk and its significant role in human nutrition, especially for infants. Unlike synthetic disaccharides like lactulose, lactose is naturally present in the diet and has well-established metabolic pathways .
Properties
CAS No. |
16790-30-0 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.297 |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyms |
(3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol |
Origin of Product |
United States |
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